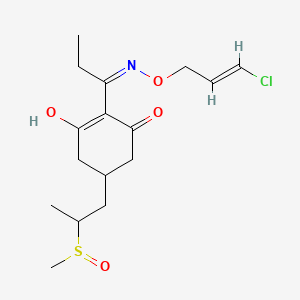
Clethodim S-Methyl Sulfoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clethodim S-Methyl Sulfoxide is a metabolite of clethodim, a selective cyclohexanedione herbicide. Clethodim is widely used in agriculture to control annual and perennial grass weeds in various crops. The compound exhibits its pesticidal activity by inhibiting acetyl coenzyme A carboxylase, an enzyme crucial for fatty acid biosynthesis in plants .
准备方法
The preparation of clethodim involves pre-mixing 5-[2-(ethylthio)propyl]-2-propionyl-3-hydroxy-2-cyclohexen-1-one and chlorinated allyloxyamine. This mixture is then introduced into a micro-channel reactor through a metering pump, where a condensation reaction occurs without the participation of a solvent. The product is then extracted using petroleum ether .
化学反应分析
Metabolic Formation Pathways
Clethodim S-methyl sulfoxide arises primarily through sulfoxidation of the parent compound’s sulfur-containing side chain. The dominant pathways include:
Enzymatic Sulfoxidation in Animals
-
In ruminants (e.g., goats), clethodim undergoes hepatic metabolism to form S-methyl via a sulfonium cation intermediate. Subsequent oxidation yields S-methyl sulfoxide, detected at 5.5% of total radioactivity in milk .
-
Chickens exhibit a simpler metabolic profile, with S-methyl sulfoxide absent in tissues but detected in eggs and milk at 5–20% of residual radioactivity .
Non-Enzymatic Oxidation
-
In aerobic soils and aqueous systems, microbial activity facilitates the conversion of clethodim to S-methyl sulfoxide. This pathway is temperature-dependent, with faster oxidation at 21°C compared to 6°C .
Stability and Degradation
This compound demonstrates moderate persistence but undergoes further transformations:
Analytical Detection
Advanced methods are required to distinguish S-methyl sulfoxide from structurally similar metabolites:
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC-MS/MS with electrospray ionization (ESI) identifies S-methyl sulfoxide via m/z 358 → 242 transition .
-
TLC co-chromatography confirms its presence in urine and tissues at detection limits of 0.01 mg/kg .
Gas Chromatography (GC)
-
Post-derivatization with hydrogen peroxide converts S-methyl sulfoxide to dimethyl esters (DME), detectable by flame photometric detectors .
Environmental and Toxicological Significance
-
Plant Metabolism : Unlike animals, plants metabolize clethodim primarily to clethodim sulfoxide and sulfone , with S-methyl sulfoxide rarely observed .
-
Toxicity Profile : S-methyl sulfoxide is less toxic than the parent compound but contributes to cumulative residues in livestock products. Its genotoxicity remains unconfirmed, necessitating inclusion in monitoring residue definitions .
Key Research Gaps
科学研究应用
Clethodim S-methyl sulfoxide is a metabolite of the herbicide clethodim, which is used to control annual and perennial grasses in various broad-leaved crops . Clethodim's herbicidal action involves inhibiting acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism in plants .
Metabolism and Occurrence
- In plants, clethodim undergoes sulfoxidation to form clethodim sulfoxide, which is then further sulfoxidized to form clethodim sulfone .
- This compound is one of the primary excretory metabolites found in animal studies .
- Studies have identified clethodim sulfoxide (33-52%) and S-methyl-clethodim sulfoxide (6-37%) as major compounds in blood and tissues .
Residue Analysis
- Analytical methods are available for detecting clethodim and its metabolites, including this compound, in crops .
- One method, EPA-RM-26D-3, is an HPLC method capable of distinguishing clethodim from the structurally related herbicide sethoxydim .
- Validation studies have been conducted to ensure the accurate separation and quantification of clethodim sulfoxide in the presence of sethoxydim sulfoxide .
- Recoveries of S-methyl-clethodim sulfone from milk were 64-120% after correction for the mean area of interference present in the controls .
Environmental Fate and Toxicology
- Dermal penetration studies in rats have shown that clethodim is slowly absorbed through the skin in a time-dependent manner .
- The percent of the dose absorbed increases with the length of exposure and decreases with increasing dose .
- absorbed material is primarily found in the urine and carcass, while unabsorbed material remains on the skin surface .
- Two metabolites of clethodim, clethodim imine sulfone and clethodim 5-hydroxy sulfone, have undergone toxicity screening to evaluate their potential impact .
Summary of Key Findings
作用机制
Clethodim S-Methyl Sulfoxide exerts its effects by inhibiting acetyl coenzyme A carboxylase, an enzyme involved in the fatty acid biosynthesis pathway in plants. This inhibition disrupts lipid synthesis, leading to the death of grass weeds . The molecular targets include the enzyme acetyl coenzyme A carboxylase, which is essential for the growth and development of grasses.
相似化合物的比较
Clethodim S-Methyl Sulfoxide is similar to other cyclohexanedione herbicides, such as sethoxydim. Both compounds inhibit acetyl coenzyme A carboxylase and are used for post-emergent control of grass weeds. this compound is unique in its specific metabolic pathways and the formation of distinct metabolites like clethodim sulfoxide and S-methyl sulfoxide .
Conclusion
This compound is a significant compound in agricultural and environmental research due to its selective herbicidal properties and unique metabolic pathways. Its preparation, chemical reactions, and applications in scientific research highlight its importance in developing effective weed control strategies and understanding the environmental impact of herbicides.
属性
分子式 |
C16H24ClNO4S |
|---|---|
分子量 |
361.9 g/mol |
IUPAC 名称 |
2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-3-hydroxy-5-(2-methylsulfinylpropyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H24ClNO4S/c1-4-13(18-22-7-5-6-17)16-14(19)9-12(10-15(16)20)8-11(2)23(3)21/h5-6,11-12,19H,4,7-10H2,1-3H3/b6-5+,18-13- |
InChI 键 |
UQHZNYACFMFPQW-GPMZJDOWSA-N |
手性 SMILES |
CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)CC(C)S(=O)C)O |
规范 SMILES |
CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















